molecular formula C15H14F2N2O2 B2723803 Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate CAS No. 1456235-84-9

Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate

Cat. No. B2723803
M. Wt: 292.286
InChI Key: DHZPWICPAWKMOS-UHFFFAOYSA-N
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Description

Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate is a chemical compound with the molecular formula C15H14F2N2O2. It is a part of a class of compounds known as triazole-pyrimidine hybrids, which have been studied for their potential neuroprotective and anti-neuroinflammatory properties .

Scientific Research Applications

Synthesis and Functionalization

  • Facile Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : A study highlights an efficient method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing its utility in preparing new N-fused heterocycle products with good to excellent yields (Ghaedi et al., 2015).

  • Novel Microwave-Promoted Reactions : Research demonstrates the synthesis of mono(imino)pyridine compounds and 6-acetylpyridine-2-carboxamide compounds from ethyl 6-acetylpyridine-2-carboxylate under microwave irradiation, offering a solvent-free approach to novel compound formation (Su et al., 2007).

  • Synthesis of Tetrahydropyridines via Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate is used in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing a new pathway for creating highly functionalized tetrahydropyridines with excellent yields and regioselectivity (Zhu et al., 2003).

Molecular Structure Analysis

  • Hydrogen Bonding in Anticonvulsant Enaminones : The crystal structures of three anticonvulsant enaminones demonstrate significant hydrogen bonding and molecular arrangements, providing insights into their potential therapeutic applications (Kubicki et al., 2000).

  • Supramolecular Aggregation through Interactions : Studies on ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate explore supramolecular aggregation facilitated by various intermolecular interactions, offering insights into molecular assembly and interaction mechanisms (Suresh et al., 2007).

Chemical Properties and Applications

  • Antimicrobial Activity of Chromeno[2,3-d]pyrimidinone Derivatives : A novel method for synthesizing ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives exhibits antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Ghashang et al., 2013).

Future Directions

The future directions for the study of Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate and similar compounds could include further exploration of their neuroprotective and anti-neuroinflammatory properties. The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2/c1-2-21-15(20)11-4-6-14(19-9-11)18-8-10-3-5-12(16)7-13(10)17/h3-7,9H,2,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZPWICPAWKMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate

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